1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c31-25(28-14-16-34-17-15-28)19-30-18-23(22-8-4-5-9-24(22)30)26(32)27(33)29-12-10-21(11-13-29)20-6-2-1-3-7-20/h1-10,18H,11-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCRRMUBEQNBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the morpholino group and the dihydropyridine moiety. Common reagents and conditions include:
Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Morpholine introduction: N-alkylation or acylation reactions.
Dihydropyridine synthesis: Hantzsch dihydropyridine synthesis using aldehydes, ammonia, and β-ketoesters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine moiety to pyridine.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the morpholine or indole nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding. This makes it a potential candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with various biological targets, making it a candidate for the treatment of diseases such as cancer or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpyridin-1(2H)-yl)ethane-1,2-dione: Similar structure but lacks the dihydropyridine moiety.
1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-diol: Similar structure but with an additional hydroxyl group.
Uniqueness
The uniqueness of 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione lies in its combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its structural complexity also provides opportunities for the development of new materials and therapeutic agents.
Biological Activity
The compound 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique combination of an indole structure and a dihydropyridine moiety, which may contribute to its pharmacological properties. The morpholino group is also significant for enhancing solubility and bioavailability.
Molecular Structure
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25N3O3 |
| Molecular Weight | 375.45 g/mol |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves interaction with specific molecular targets such as protein kinases and transcription factors that are crucial for cancer cell survival.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity. Research indicates that it can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, such as the NF-kB signaling pathway. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors, modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation : It can alter receptor signaling pathways, affecting cellular responses.
- Gene Expression Regulation : By influencing transcription factors, it can modulate the expression of genes involved in growth and apoptosis.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study highlighted its ability to induce apoptosis through caspase activation and PARP cleavage.
Study 2: Anti-inflammatory Properties
In a Pharmacology Reports article, researchers evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers (TNF-alpha and IL-6) after treatment with the compound.
Q & A
Q. What are the common synthetic routes for synthesizing 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione?
Answer: The synthesis involves multi-step organic reactions:
Indole Core Formation : Start with an indole precursor (e.g., indole-3-carboxaldehyde). React with 2-morpholino-2-oxoethyl under acidic/basic conditions to form the indole-morpholine intermediate .
Diketone Formation : Couple the intermediate with 4-phenyl-5,6-dihydropyridine via a Friedel-Crafts acylation or similar reaction.
Reaction Conditions : Use polar aprotic solvents (e.g., DMF, DCM) and catalysts like triethylamine to drive the reaction. Purify via column chromatography .
Q. Key Parameters Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Indole-3-carboxaldehyde, morpholine derivative, acidic/basic conditions | Form indole-morpholine intermediate |
| 2 | 4-phenyl-5,6-dihydropyridine, DMF/DCM, triethylamine | Coupling to form diketone backbone |
| 3 | Chromatography (silica gel, eluent: ethyl acetate/hexane) | Purification |
Q. What analytical methods are used to confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry. For example, indole protons appear at δ 7.0–8.5 ppm, morpholine protons at δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion).
- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. Analytical Techniques Table :
| Method | Purpose | Parameters |
|---|---|---|
| 1H NMR | Structural confirmation | 400–600 MHz, CDCl3/DMSO-d6 |
| HRMS | Molecular weight validation | ESI+/ESI−, m/z accuracy <5 ppm |
| HPLC | Purity check | C18 column, 70:30 acetonitrile/water, 1 mL/min |
Advanced Research Questions
Q. How can researchers optimize reaction yields during multi-step synthesis?
Answer:
- Design of Experiments (DoE) : Use fractional factorial design to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2^3 factorial design may reveal optimal DMF usage at 50°C with 1.2 eq. triethylamine .
- Parameter Prioritization : Reaction temperature (50–80°C) and solvent choice (DMF vs. DCM) significantly impact yield. Kinetic studies under inert atmospheres prevent oxidation .
Q. Optimization Table :
| Variable | Range Tested | Optimal Value | Yield Increase |
|---|---|---|---|
| Temperature | 40–100°C | 70°C | 15% |
| Solvent | DMF vs. DCM | DMF | 20% |
| Catalyst (Et3N) | 0.8–1.5 eq. | 1.2 eq. | 12% |
Q. How should contradictions in biological activity data be addressed?
Answer:
- Comparative Analysis : Replicate assays under standardized conditions (e.g., cell line, incubation time). For example, discrepancies in IC50 values may arise from variations in cell viability protocols .
- Computational Modeling : Use molecular docking to assess binding affinity to target receptors (e.g., kinase inhibitors). Compare results with experimental IC50 to identify outliers .
- Iterative Hypothesis Testing : Design follow-up experiments (e.g., competitive binding assays) to validate/refute initial findings .
Q. What computational methods aid in designing novel derivatives with enhanced activity?
Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) to optimize geometry and calculate electrostatic potential surfaces. For example, morpholine oxygen’s electron density may influence hydrogen bonding .
- Reaction Path Search Tools : Use software like GRRM or Gaussian to predict feasible reaction pathways for derivatization (e.g., substituting phenyl groups with halogens) .
- QSAR Modeling : Train models on existing bioactivity data to predict ADMET properties and prioritize synthetic targets .
Q. What statistical approaches validate reproducibility in synthetic protocols?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
